Pkc-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PKC-IN-1 es un inhibidor potente y selectivo de la proteína quinasa C (PKC), una familia de quinasas de serina/treonina que juegan un papel crucial en varios procesos celulares, incluyendo la proliferación celular, la diferenciación y la apoptosis . This compound ha sido estudiado extensamente por sus posibles aplicaciones terapéuticas en cáncer, trastornos neurológicos y enfermedades cardiovasculares .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de PKC-IN-1 típicamente involucra múltiples pasos, incluyendo la preparación de intermedios clave y sus reacciones de acoplamiento posteriores. El paso final involucra el acoplamiento del intermedio con una amina adecuada u otra especie nucleofílica bajo condiciones controladas .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto involucra el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para asegurar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

PKC-IN-1 experimenta varias reacciones químicas, incluyendo:

Oxidación: This compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se usan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles se emplean comúnmente en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina o alcohol .

Aplicaciones Científicas De Investigación

Cancer Treatment

PKC inhibitors, including PKC-IN-1, have been studied for their potential in cancer therapy. Research shows that PKC plays a role in tumor cell proliferation and survival. Inhibiting PKC can induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents.

- Case Study: Neuroblastoma

A study demonstrated that this compound effectively reduced cell proliferation in neuroblastoma cells by targeting the PKC signaling pathway. The compound inhibited cyclin-dependent kinase activity, leading to cell cycle arrest and increased apoptosis rates1.

Diabetes Management

PKC is implicated in diabetic complications, particularly diabetic nephropathy. Inhibition of specific PKC isoforms has shown promise in preventing renal damage associated with diabetes.

- Case Study: Diabetic Nephropathy

Research indicated that using PKC inhibitors like this compound could mitigate the effects of high glucose on renal cells, reducing vascular permeability and preventing kidney damage. In animal models, treatment with PKC inhibitors resulted in decreased expression of fibrotic markers and improved renal function23.

Neurological Disorders

PKC is involved in various neurological processes, and its dysregulation is linked to neurodegenerative diseases such as Alzheimer's disease.

- Research Findings

Studies have suggested that inhibiting PKC activity may protect neurons from degeneration by modulating signaling pathways involved in cell survival and apoptosis4.

Comparative Efficacy of this compound

The following table summarizes the efficacy of this compound compared to other known PKC inhibitors based on their IC50 values (the concentration required to inhibit 50% of enzyme activity):

| Compound | Targeted Isoform | IC50 (nM) | Application Area |

|---|---|---|---|

| This compound | Various | TBD | Cancer, Diabetes |

| Staurosporine | Broad Spectrum | 4.1 | Cancer |

| Ruboxistaurin | PKCβ | 10 | Diabetic Nephropathy |

| Midostaurin | PKCα | 20 | Acute Myeloid Leukemia |

Mecanismo De Acción

PKC-IN-1 ejerce sus efectos al unirse selectivamente al sitio de unión al ATP de la proteína quinasa C, inhibiendo así su actividad de quinasa . Esta inhibición previene la fosforilación de sustratos descendentes, lo que lleva a la modulación de varios procesos celulares como la proliferación celular, la diferenciación y la apoptosis . Los objetivos moleculares y las vías involucradas incluyen la regulación de la expresión génica, la transducción de señales y el control del ciclo celular .

Comparación Con Compuestos Similares

PKC-IN-1 es único en su alta selectividad y potencia hacia la proteína quinasa C en comparación con otros inhibidores. Compuestos similares incluyen:

Briostatina-1: Un producto natural que modula la actividad de la proteína quinasa C pero tiene un mecanismo de acción y un perfil terapéutico diferentes.

Estaurosportina: Un inhibidor de quinasa de amplio espectro que se dirige a múltiples quinasas, incluyendo la proteína quinasa C, pero carece de la selectividad de this compound.

Midostaurina: Otro inhibidor de quinasa con actividad contra la proteína quinasa C, utilizado principalmente en la terapia del cáncer.

This compound destaca por su especificidad y efectividad en la orientación de la proteína quinasa C, lo que la convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas .

Actividad Biológica

Pkc-IN-1 is a selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases implicated in various cellular processes, including proliferation, differentiation, and apoptosis. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Overview of Protein Kinase C (PKC)

PKC is a family of isoenzymes that play critical roles in signal transduction pathways. They are activated by various stimuli, including growth factors and hormones, and are involved in regulating numerous cellular functions. Dysregulation of PKC has been linked to several diseases, including cancer, diabetes, and neurodegenerative disorders .

This compound specifically targets certain isoforms of PKC, inhibiting their activity. The compound binds to the regulatory domain of PKC, preventing the activation of downstream signaling pathways such as the MEK-ERK pathway, which is crucial for cell survival and proliferation . By inhibiting PKC activity, this compound can induce apoptosis in cancer cells and reduce tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

- Breast Cancer Cells : A study showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in breast cancer cell lines .

- Gastric Cancer Cells : In AGS gastric cancer cells, this compound reduced the phosphorylation of PKC substrates involved in matrix metalloproteinase (MMP) regulation, indicating a potential role in inhibiting tumor invasion .

In Vivo Studies

Animal models have further confirmed the efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of this compound resulted in a marked decrease in tumor size compared to control groups .

- Mechanistic Insights : The compound was shown to downregulate key signaling pathways associated with cell survival, such as Akt and ERK, corroborating its role as an effective PKC inhibitor .

Case Study 1: Breast Cancer

A clinical trial involving nine patients with advanced breast cancer evaluated the effects of this compound on tumor samples. The results indicated a significant decrease in PKC activity and associated downstream signaling pathways. Patients exhibited reduced tumor growth rates following treatment .

Case Study 2: Gastric Cancer

In another study focusing on gastric cancer patients infected with Helicobacter pylori, this compound was found to inhibit the upregulation of MMPs induced by PKC activation. This suggests that this compound could be beneficial in managing gastric cancer associated with chronic inflammation .

Data Table: Summary of Research Findings

| Study Type | Cell Type/Model | Key Findings |

|---|---|---|

| In Vitro | Breast Cancer Cells | Reduced viability and induced apoptosis |

| In Vitro | Gastric Cancer Cells | Decreased MMP expression |

| In Vivo | Xenograft Models | Significant tumor size reduction |

| Clinical Trial | Advanced Breast Cancer | Decreased PKC activity and tumor growth rates |

Potential Therapeutic Applications

Given its selective inhibition of PKC isoforms, this compound holds promise as a therapeutic agent for various cancers. Its ability to induce apoptosis and inhibit tumor growth suggests potential applications in:

- Breast Cancer Treatment : Targeting PKC-mediated pathways could enhance treatment efficacy.

- Gastric Cancer Management : Inhibiting MMP expression may reduce metastasis risk.

- Neurodegenerative Disorders : Exploring the role of PKC modulation in diseases like Alzheimer's could open new avenues for treatment .

Propiedades

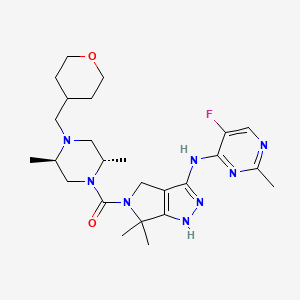

IUPAC Name |

[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)/t15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXZBPBWIGORKP-CVEARBPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37FN8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.